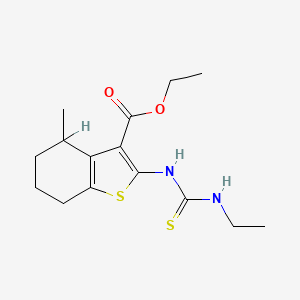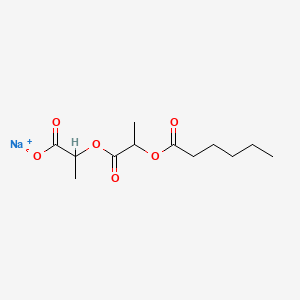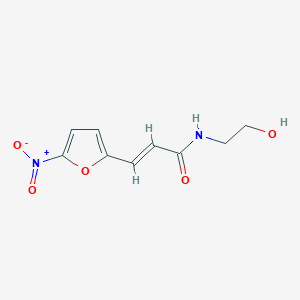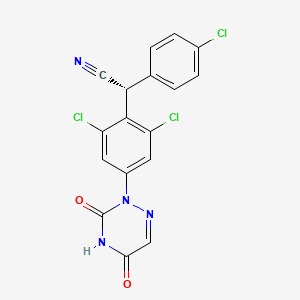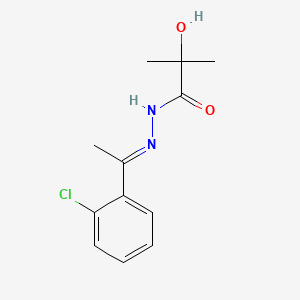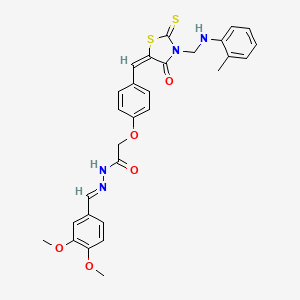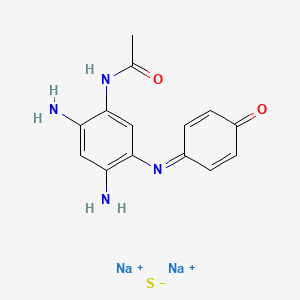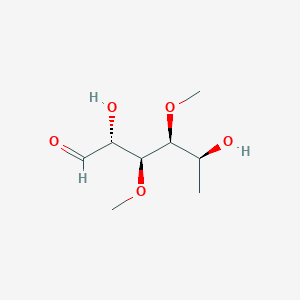
3,4-Di-o-methyl-l-rhamnose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di-o-methyl-l-rhamnose is a methylated derivative of l-rhamnose, a naturally occurring deoxy sugar It is characterized by the presence of two methoxy groups at the 3rd and 4th positions of the rhamnose molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-o-methyl-l-rhamnose typically involves the methylation of l-rhamnose. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Di-o-methyl-l-rhamnose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced sugar derivatives.
Substitution: Substituted rhamnose derivatives.
Scientific Research Applications
3,4-Di-o-methyl-l-rhamnose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its role in glycosylation processes and as a component of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3,4-Di-o-methyl-l-rhamnose involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in glycosylation reactions, where it is incorporated into glycoproteins and glycolipids. These modified biomolecules can influence various cellular processes, including cell signaling, adhesion, and immune responses .
Comparison with Similar Compounds
3,4-Di-o-methyl-l-rhamnose can be compared with other methylated sugars such as:
- 2,3-Di-o-methyl-l-rhamnose
- 2,4-Di-o-methyl-l-rhamnose
- 3,4-Di-o-methyl-d-rhamnose
These compounds share similar structural features but differ in the position and configuration of the methoxy groups. The unique positioning of the methoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
CAS No. |
4060-11-1 |
|---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2,5-dihydroxy-3,4-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O5/c1-5(10)7(12-2)8(13-3)6(11)4-9/h4-8,10-11H,1-3H3/t5-,6-,7-,8-/m0/s1 |
InChI Key |
YDRYVFIXULKSEI-XAMCCFCMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@H](C=O)O)OC)OC)O |
Canonical SMILES |
CC(C(C(C(C=O)O)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



